2-(4-METHYLBENZENESULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHYLBENZENESULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a thiazole ring, a sulfonyl group, and a thienyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZENESULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(2-thienyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLBENZENESULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-METHYLBENZENESULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLBENZENESULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation[7][7].
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Thiazole derivatives: Exhibit a wide range of biological activities, including antioxidant, analgesic, and antitumor properties.
Uniqueness
2-(4-METHYLBENZENESULFONYL)-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thienyl and thiazole rings, along with the sulfonyl group, makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C16H14N2O3S3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H14N2O3S3/c1-11-4-6-12(7-5-11)24(20,21)10-15(19)18-16-17-13(9-23-16)14-3-2-8-22-14/h2-9H,10H2,1H3,(H,17,18,19) |
InChI Key |
WRGWXCWHEMRGRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.